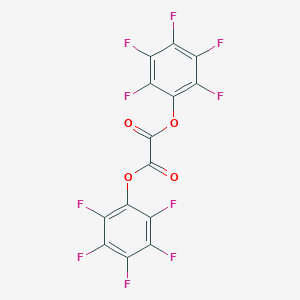

Bis(pentafluorophenyl) oxalate

Description

Significance and Context of Bis(pentafluorophenyl) Oxalate (B1200264) in Contemporary Chemical Research

Bis(pentafluorophenyl) oxalate, often abbreviated as BPFO or PFPO, is an organofluorine compound that holds a significant position in modern chemical research, primarily as a highly reactive reagent in peroxyoxalate chemiluminescence (PO-CL). researchgate.net The PO-CL reaction is among the most efficient non-enzymatic light-producing chemical reactions known and is the basis for the familiar glow-stick. wikipedia.org The significance of BPFO lies in its chemical structure: two pentafluorophenyl groups are attached to an oxalate core.

The pentafluorophenyl groups are powerful electron-withdrawing groups. This feature is crucial as it makes the oxalate ester highly susceptible to reaction with an oxidant, typically hydrogen peroxide. arkat-usa.orggoogle.com This high reactivity leads to the formation of a high-energy intermediate, which then interacts with a fluorescent dye (a fluorophore or activator) to produce light. The efficiency and characteristics of the light emission are directly related to the properties of the aryl oxalate ester used. Esters with strong electron-withdrawing groups, like BPFO, are standard reagents for the PO-CL system due to their high reactivity, which often translates to higher chemiluminescence quantum yields. arkat-usa.org

The primary context for BPFO research is in the field of analytical chemistry. researchgate.net Its ability to participate in highly sensitive light-producing reactions makes it an invaluable tool for detecting minute quantities of specific substances. researchgate.net For example, the PO-CL system can be used to detect hydrogen peroxide produced in enzymatic reactions, which in turn allows for the quantification of various molecules of biological and medical interest. researchgate.net

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 16536-48-4 |

| Molecular Formula | C₁₄F₁₀O₄ |

| Appearance | White to off-white crystalline powder |

| Boiling Point | 318.9 ± 42.0 °C |

| Density | 1.8 ± 0.1 g/cm³ |

| Flash Point | 141.9 ± 22.8 °C |

Data sourced from reference

Historical Development of Peroxyoxalate Chemiluminescence Systems Involving this compound

The journey of peroxyoxalate chemiluminescence began in the early 1960s. In 1963, E. A. Chandross first reported observing a flash of light upon mixing oxalyl chloride with hydrogen peroxide in the presence of the fluorophore 9,10-diphenylanthracene. arkat-usa.org This initial discovery laid the groundwork for a new field of study. Chandross correctly proposed that the reaction involved a high-energy intermediate that transferred energy to the fluorophore, though the exact mechanism was yet to be determined. arkat-usa.org

Following this discovery, researchers, notably M.M. Rauhut and his colleagues, undertook systematic investigations to understand and optimize this light-emitting reaction. wikipedia.orgarkat-usa.org They explored alternatives to the highly reactive and hydrolytically unstable oxalyl chloride. Their work led to the use of aryl oxalate esters, which proved to be more stable and easier to handle. arkat-usa.org A key finding from these early studies was that the efficiency of the chemiluminescence was greatly influenced by the electronic nature of the aryl group; esters with electron-withdrawing substituents were significantly more efficient. arkat-usa.orggoogle.com

This principle guided the synthesis and evaluation of numerous aryl oxalates throughout the following years. wikipedia.org Compounds like bis(2,4,6-trichlorophenyl) oxalate (TCPO) and bis(2,4-dinitrophenyl) oxalate (DNPO) became widely used standards due to their high light yields. wikipedia.org this compound (BPFO) was developed as part of this ongoing effort to find reagents with optimal properties. researchgate.net Researchers sought esters that were not only efficient but also possessed suitable solubility and stability for various analytical applications. The development of BPFO and other similar compounds was driven by the need for reagents that could function under specific conditions, such as different pH ranges, for use in advanced analytical techniques. researchgate.net

The underlying mechanism of light production was also a subject of intense study. It was proposed that the reaction of the oxalate ester with hydrogen peroxide forms a highly unstable intermediate, postulated to be 1,2-dioxetanedione. wikipedia.orgresearchgate.net This intermediate then reacts with the fluorophore via a process known as Chemically Initiated Electron Exchange Luminescence (CIEEL). wikipedia.orgarkat-usa.orgresearchgate.net In the CIEEL mechanism, the fluorophore actively participates in the reaction by donating an electron to the intermediate, leading to the formation of a radical ion pair which, upon annihilation, generates the electronically excited state of the fluorophore that emits light. wikipedia.orgnih.gov

Scope and Objectives of Academic Inquiry into this compound

Academic inquiry into this compound is primarily driven by its application in highly sensitive analytical detection systems. researchgate.net The overarching goal is to leverage the high efficiency of the BPFO-driven peroxyoxalate reaction to create robust, precise, and versatile methods for quantitative analysis. mwediting.com

The specific objectives of this research can be categorized as follows:

Development of Analytical Methods: A major focus is the use of BPFO as a chemiluminescent reagent in various analytical platforms, including liquid chromatography (LC), capillary electrophoresis, and flow injection analysis. researchgate.net In these systems, BPFO enables the detection of fluorescent compounds or, more commonly, the detection of hydrogen peroxide. researchgate.net Since hydrogen peroxide is a product of many oxidase enzymes, this allows for the indirect measurement of a wide range of biologically significant analytes, such as glucose, cholesterol, and amino acids. researchgate.net

Enhancing Detection Sensitivity: Researchers continuously aim to push the limits of detection. The high quantum yield associated with esters like BPFO is central to this objective. Studies focus on optimizing reaction conditions—such as solvent, pH, and catalyst concentration—to maximize light output and thereby enhance the sensitivity for detecting trace amounts of an analyte. researchgate.netresearchgate.netrsc.org BPFO is particularly noted for its utility in acidic conditions (pH < 2), making it a valuable reagent for specific analytical separations. researchgate.netwikibooks.org

Mechanistic Elucidation: While the CIEEL mechanism is widely accepted, research continues to refine the understanding of the process. arkat-usa.orgresearchgate.net Academic studies investigate the kinetics and thermodynamics of the reaction involving BPFO to better understand the formation and decomposition of the key high-energy intermediates. arkat-usa.orgrsc.org This fundamental knowledge is crucial for the rational design of new, even more efficient chemiluminescent systems.

Application in Immunoassays: The stability and efficiency of BPFO make it a suitable candidate for chemiluminescence immunoassays. In this application, the light-producing reaction is linked to an antibody-antigen binding event, allowing for the highly sensitive quantification of proteins, hormones, and other biomarkers.

Table 2: Comparison of Commonly Used Aryl Oxalates in Peroxyoxalate Chemiluminescence

| Compound Name | Abbreviation | Key Feature / Use Case |

|---|---|---|

| This compound | BPFO / PFPO | Highly reactive due to strong electron-withdrawing F-groups; suitable for acidic conditions (pH < 2). researchgate.net |

| Bis(2,4,6-trichlorophenyl) oxalate | TCPO | One of the most common and efficient esters; widely used in commercial glow-sticks and analytical research for neutral pH ranges (pH 6-8). wikipedia.orgresearchgate.net |

| Bis(2,4-dinitrophenyl) oxalate | DNPO | Known for very high chemiluminescence quantum yields; used for acidic to neutral pH ranges (pH 2-4). wikipedia.orgresearchgate.net |

Structure

2D Structure

Properties

IUPAC Name |

bis(2,3,4,5,6-pentafluorophenyl) oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14F10O4/c15-1-3(17)7(21)11(8(22)4(1)18)27-13(25)14(26)28-12-9(23)5(19)2(16)6(20)10(12)24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTUYHWOWDFXOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)OC(=O)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14F10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371102 | |

| Record name | Bis(pentafluorophenyl) oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16536-48-4 | |

| Record name | Bis(pentafluorophenyl) oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Bis Pentafluorophenyl Oxalate

Established Synthetic Pathways for Bis(pentafluorophenyl) Oxalate (B1200264)

Carbonylation Approaches in Oxalate Ester Synthesis

The synthesis of oxalate esters, including bis(pentafluorophenyl) oxalate, can be achieved through carbonylation reactions. These methods utilize carbon monoxide as a key reactant, often in the presence of a catalyst, to introduce the oxalate functionality.

One established approach involves the oxidative carbonylation of alcohols. google.comelsevierpure.com This process typically requires a palladium-based catalyst system and the presence of an oxidizing agent. google.comgoogle.com The general mechanism involves the reaction of an alcohol with carbon monoxide and an oxidant, leading to the formation of the corresponding dialkyl oxalate. google.com However, a significant challenge in these reactions is the formation of water as a byproduct, which can deactivate the catalyst. scispace.com To circumvent this, dehydrating agents are often necessary, which can complicate the process and generate waste. google.com

Alternative carbonylation strategies have been developed to address these limitations. For instance, the carbonylation of alkane dinitrite esters provides a route to polyoxalates, where nitric oxide is the only byproduct and can be recycled. scispace.com Another innovative method involves the palladium-catalyzed decarboxylative coupling of potassium oxalate monoesters with aryl halides. organic-chemistry.org This approach avoids the use of high-pressure carbon monoxide and offers a safer and more practical route for laboratory-scale synthesis of aryl esters. organic-chemistry.org

The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. Palladium, platinum, and rhodium salts are commonly employed as catalysts in these carbonylation reactions. google.com The presence of a co-catalyst, such as a copper or iron salt, can also be beneficial in some systems to facilitate the redox cycle of the primary catalyst. google.com

Esterification Reactions for this compound Formation

Esterification represents a direct and widely used method for the synthesis of this compound. This approach involves the reaction of a derivative of oxalic acid with pentafluorophenol (B44920).

A common procedure is the reaction of oxalyl chloride with pentafluorophenol. google.comchemicalforums.com This reaction is typically carried out in an inert solvent, such as benzene (B151609) or dichloromethane (B109758), and often in the presence of a base like triethylamine (B128534) to neutralize the hydrogen chloride gas that is liberated. google.com The reaction is often performed at low temperatures (0–5°C) to minimize the formation of side products. The crude product can then be purified by recrystallization from a suitable solvent, such as benzene or methylene (B1212753) chloride, to yield white crystalline solids.

The efficiency of the esterification can be influenced by several factors. The purity of the reactants, particularly the oxalyl chloride and pentafluorophenol, is critical. The choice of solvent also plays a role; non-polar solvents are often favored as they can facilitate the precipitation of the product. Temperature control is another key parameter to manage the exothermic nature of the reaction and prevent unwanted side reactions. reddit.com

Recent advancements have explored more environmentally friendly approaches to esterification. For example, microwave-assisted esterification has been shown to significantly reduce reaction times from hours to minutes, with high yields being reported. Enzymatic catalysis using lipases has also been investigated as a green alternative, although the yields are currently more moderate compared to conventional methods.

Utilization of Oxalyl Chloride Derivatives in this compound Synthesis

The use of oxalyl chloride is a cornerstone in the synthesis of this compound due to its high reactivity. commonorganicchemistry.com Oxalyl chloride serves as an activated form of oxalic acid, readily reacting with nucleophiles like pentafluorophenol.

The standard procedure involves the dropwise addition of oxalyl chloride to a solution of pentafluorophenol in an appropriate solvent. google.com A tertiary amine, such as triethylamine or pyridine, is typically added to scavenge the HCl produced during the reaction, driving the equilibrium towards the product. chemicalforums.com The reaction mixture is often cooled to control the exothermic reaction and then stirred for a period to ensure complete conversion. reddit.com

The reactivity of oxalyl chloride necessitates careful handling and anhydrous conditions, as it reacts violently with water. commonorganicchemistry.com The choice of solvent is important to ensure the solubility of the reactants and facilitate the isolation of the product. Non-polar aprotic solvents are generally preferred.

Variations of this method exist, including solid-phase synthesis where oxalyl chloride is immobilized on a solid support. This approach can simplify product purification and reduce solvent waste.

Advanced Synthetic Strategies and Innovations

Palladium-Catalyzed Approaches in Polyfluorophenylation and Oxalate Synthesis

Palladium catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including polyfluorinated compounds and oxalate esters. These methods often offer high efficiency, selectivity, and functional group tolerance. organic-chemistry.org

In the context of oxalate synthesis, palladium-catalyzed oxidative carbonylation of alcohols has been extensively studied. google.comgoogle.com This reaction typically involves a palladium(II) catalyst and a re-oxidant, such as a copper or iron salt, to regenerate the active catalyst. google.com While effective, these systems can be sensitive to water, which is formed as a byproduct. scispace.com

More recent innovations have focused on developing water-tolerant and heterogeneous catalyst systems to improve the practicality and sustainability of these processes. For example, heterogeneous catalysts comprising palladium supported on materials like vanadium oxide have been developed for the oxidative carbonylation of alcohols. google.com

Palladium catalysis has also been instrumental in the synthesis of polyfluoroarenes through cross-coupling reactions. acs.org For instance, the Suzuki-Miyaura coupling of polyfluorophenyl boronic acids or their derivatives with aryl halides is a common method for creating carbon-carbon bonds. ethz.ch Palladium-catalyzed C-H arylation of polyfluoroarenes is another emerging strategy that avoids the pre-functionalization of the polyfluoroarene starting material. acs.org

A particularly relevant advanced strategy is the palladium-catalyzed decarboxylative cross-coupling of potassium oxalate monoesters with aryl halides. organic-chemistry.org This method provides a direct route to aryl esters without the need for high-pressure carbon monoxide, offering a safer and more convenient alternative to traditional carbonylation methods for laboratory-scale synthesis. organic-chemistry.org The choice of ligand is critical in these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being preferred to promote the desired catalytic cycle. organic-chemistry.orgacs.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijbpas.com In the synthesis of this compound, several strategies can be employed to align with these principles.

One key area of focus is the use of greener solvents. Traditional syntheses often employ hazardous solvents like benzene. Replacing these with more environmentally benign alternatives, such as water or greener organic solvents, is a primary goal. ijbpas.com

Another important aspect is the development of catalytic processes. Catalytic reactions are inherently greener than stoichiometric ones as they reduce waste by using small amounts of a substance to carry out a reaction many times. ijbpas.com The palladium-catalyzed approaches discussed previously are examples of this principle in action. scispace.comorganic-chemistry.org The use of biocatalysts, such as enzymes, also represents a significant step towards greener synthesis. ijbpas.com For instance, lipase-catalyzed esterification has been explored for the synthesis of this compound, offering a mild and selective alternative to traditional chemical methods.

Microwave-assisted synthesis is another green technology that can be applied. univpancasila.ac.id By using microwave irradiation, reaction times can be dramatically reduced, leading to significant energy savings and often cleaner reactions with higher yields. The application of microwave heating to the esterification of pentafluorophenol has demonstrated a substantial reduction in reaction time from hours to minutes.

Furthermore, solid-phase synthesis offers advantages in terms of waste reduction and ease of product isolation. By immobilizing one of the reactants on a solid support, the need for extensive purification steps involving large volumes of solvents can be minimized.

The table below summarizes a comparative analysis of different synthetic methods for this compound, highlighting aspects related to green chemistry.

| Method | Yield (%) | Reaction Time | Scalability | Environmental Impact |

| Conventional Liquid-Phase Esterification | 85–90 | 4–6 hours | Moderate | High solvent waste |

| Solid-Phase Synthesis | 82–87 | 3–5 hours | High | Low solvent waste |

| Microwave-Assisted Esterification | 88–90 | 15 minutes | High | Moderate energy use |

| Enzymatic Catalysis | 65–70 | 24–48 hours | Low | Minimal waste |

This data is based on reported findings and illustrates the trade-offs between different synthetic approaches in terms of efficiency and environmental impact.

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

The synthesis of this compound is typically achieved through the esterification of pentafluorophenol with oxalyl chloride. The optimization of reaction conditions is crucial for maximizing the yield and ensuring the high purity of the final product. Key parameters that are manipulated include temperature, solvent choice, and the use of additives.

The reaction is generally carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The temperature is a critical factor, with studies showing that conducting the reaction at temperatures between 0 and 5°C can minimize the occurrence of side reactions, such as oligomerization. A general procedure involves dissolving pentafluorophenol in a suitable solvent, followed by the addition of a base like triethylamine, and then the slow addition of oxalyl chloride while maintaining the temperature between 10-25°C. google.com

The choice of solvent significantly impacts the reaction. Inert solvents such as dichloromethane (DCM) are commonly used. Non-polar solvents like benzene can enhance the solubility of the aromatic product, while polar aprotic solvents such as dimethyl phthalate (B1215562) have been shown to increase the reaction rate.

Additives can also play a role in optimizing the reaction. For instance, in related peroxyoxalate systems, tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) has been demonstrated to increase quantum yields, suggesting its potential to stabilize intermediates in the synthesis of this compound as well.

Furthermore, alternative synthetic methodologies have been explored to improve yield and facilitate a more environmentally friendly process. Solid-phase synthesis, for example, involves immobilizing oxalyl chloride on silica (B1680970) gel, which then reacts with pentafluorophenol in a solvent-free system. This method can achieve yields comparable to liquid-phase reactions (82-87%) while simplifying product isolation and reducing waste. Another advanced method is microwave-assisted esterification, which can drastically reduce reaction times from hours to minutes. A study utilizing dimethylformamide (DMF) as a solvent under microwave irradiation reported a 90% yield within 15 minutes.

Table 1: Optimization of Reaction Parameters for this compound Synthesis

| Parameter | Condition | Effect | Reference |

|---|---|---|---|

| Temperature | 0-5°C | Minimizes side reactions like oligomerization. | |

| Solvent | Non-polar (e.g., Benzene) | Improves solubility of the aromatic product. | |

| Polar aprotic (e.g., Dimethyl phthalate) | Enhances reaction rates. | ||

| Additive | Tetrabutylammonium perchlorate (TBAP) | Potentially increases quantum yields by stabilizing intermediates. | |

| Alternative Methods | Solid-Phase Synthesis | Yields of 82-87% with simplified product isolation. | |

| Microwave-Assisted Esterification | 90% yield within 15 minutes using DMF as a solvent. |

Characterization of Synthesized this compound for Purity and Structure

Following synthesis, the characterization of this compound is essential to confirm its structure and assess its purity. This is primarily achieved through spectroscopic analysis and elemental analysis coupled with mass spectrometry.

Spectroscopic Analysis (e.g., FTIR, NMR) for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the functional groups present in the molecule. For this compound, characteristic strong absorption bands are observed for the carbonyl (C=O) stretching vibration at approximately 1785 cm⁻¹ and the carbon-fluorine (C-F) stretching vibration around 1240 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms.

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for this compound. It typically shows distinct signals corresponding to the fluorine atoms at different positions on the pentafluorophenyl rings. The chemical shifts are generally observed at approximately -138.2 ppm for the ortho-fluorines, -152.7 ppm for the para-fluorine, and -161.4 ppm for the meta-fluorines, confirming the substitution pattern.

¹³C NMR: While direct ¹³C NMR data for this compound is not widely reported, data from the closely related compound pentafluorophenylboron oxalate shows signals for the pentafluorophenyl carbons at δ 116.6 (C1), 138.1 (C3, C5), 140.9 (C4), and 148.2 (C2, C6), with the carbonyl carbon appearing at δ 161.2 (C=O). bnl.gov This provides an expected range for the chemical shifts in this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Parameter | Observed Value | Reference |

|---|---|---|---|

| FTIR | Carbonyl (C=O) Stretch | ~1785 cm⁻¹ | |

| Carbon-Fluorine (C-F) Stretch | ~1240 cm⁻¹ | ||

| ¹⁹F NMR | ortho-Fluorine | δ -138.2 ppm | |

| para-Fluorine | δ -152.7 ppm | ||

| meta-Fluorine | δ -161.4 ppm |

Elemental Analysis and Mass Spectrometry Techniques

To further confirm the empirical and molecular formula, as well as the molecular weight, elemental analysis and mass spectrometry are employed.

Elemental Analysis: This technique determines the percentage composition of elements in the compound. For this compound (C₁₄F₁₀O₄), the theoretical elemental composition is approximately 39.84% Carbon (C), 45.02% Fluorine (F), and 15.14% Oxygen (O). Experimental results from synthesized samples are expected to align closely with these theoretical values to confirm purity.

Mass Spectrometry: Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the molecular weight is 422.13 g/mol . avantorsciences.combldpharm.com The mass spectrum would be expected to show a molecular ion peak corresponding to this mass. Analysis of the fragmentation pattern can provide further structural confirmation. Both positive and negative ion mass spectrometry can be utilized for the analysis of pentafluorophenyl compounds. rsc.org

Table 3: Elemental and Mass Spectrometric Data for this compound

| Technique | Parameter | Value | Reference |

|---|---|---|---|

| Elemental Analysis | Molecular Formula | C₁₄F₁₀O₄ | avantorsciences.com |

| Theoretical % Carbon | 39.84% | ||

| Theoretical % Fluorine | 45.02% | ||

| Theoretical % Oxygen | 15.14% | ||

| Mass Spectrometry | Molecular Weight | 422.13 g/mol | avantorsciences.combldpharm.com |

Mechanistic Investigations of Bis Pentafluorophenyl Oxalate Chemiluminescence

Overview of Peroxyoxalate Chemiluminescence (PO-CL)

The reaction is typically base-catalyzed and involves a series of steps that lead to the formation of a high-energy intermediate (HEI). nih.govresearchgate.netnih.gov This unstable intermediate does not emit light directly. Instead, it interacts with the fluorophore, transferring its energy and raising the fluorophore to an electronically excited state. The fluorophore then relaxes to its ground state by emitting a photon. diva-portal.orgwikipedia.org This process is classified as indirect or sensitized chemiluminescence. diva-portal.orgwikipedia.org

The efficiency of the peroxyoxalate reaction is highly dependent on the structure of the oxalate (B1200264) ester. Esters with aryl groups that have strong electron-withdrawing substituents exhibit significantly higher chemiluminescence quantum yields. arkat-usa.org Bis(pentafluorophenyl) oxalate (BPFO), also known as PFPO, falls into this category. The pentafluorophenyl group is a powerful electron-withdrawing group, which makes the ester highly reactive towards nucleophilic attack by hydrogen peroxide. This high reactivity facilitates the formation of the necessary high-energy intermediates for chemiluminescence.

Alongside bis(2,4-dinitrophenyl) oxalate (DNPO) and bis(2,4,6-trichlorophenyl) oxalate (TCPO), BPFO is considered a standard reagent for generating efficient chemiluminescence. diva-portal.orgarkat-usa.org Research comparing various oxalate esters has demonstrated that BPFO and DNPO can increase the sensitivity of detection in analytical applications, such as high-performance liquid chromatography (HPLC), by factors of 3.5 to over 10 compared to other common esters like TCPO. nih.gov This enhancement underscores the role of BPFO as a highly activated oxalate ester, crucial for producing strong light emission.

Table 1: Comparison of Aryl Oxalate Esters in Peroxyoxalate Chemiluminescence Detection

| Aryl Oxalate | Abbreviation | Relative Increase in Detection Sensitivity* | Reference |

|---|---|---|---|

| This compound | PFPO / BPFO | 3.5 - 8.1 times | nih.gov |

| Bis(2,4-dinitrophenyl) oxalate | DNPO | 4.1 - 10.2 times | nih.gov |

| Bis(2,4,6-trichlorophenyl) oxalate | TCPO | Baseline | nih.gov |

| Bis[2-(3,6,9-trioxadecyloxycarbonyl)-4-nitrophenyl] oxalate | TDPO | Baseline | nih.gov |

*Increase in sensitivity for the detection of various polycyclic aromatic hydrocarbons compared to TCPO and TDPO.

The peroxyoxalate reaction proceeds through a multi-step mechanism. While the exact intermediates can vary based on reaction conditions, a generally accepted pathway has been established. rsc.orgrsc.org

Nucleophilic Attack: The reaction initiates with a base-catalyzed nucleophilic attack of hydrogen peroxide (or the hydroperoxide anion, OOH⁻) on one of the carbonyl carbons of the this compound molecule. rsc.orgrsc.org

Formation of Peroxyoxalate: This initial attack displaces one of the pentafluorophenoxy groups, forming a peroxyoxalate intermediate. wikipedia.org

Intramolecular Cyclization: The peroxyoxalate intermediate is unstable and undergoes an intramolecular cyclization. This step is crucial as it leads to the formation of the key high-energy intermediate, 1,2-dioxetanedione. wikipedia.orgrsc.org

Interaction with Fluorophore: The 1,2-dioxetanedione does not decompose to produce light on its own. It interacts with a fluorophore (activator). researchgate.netrsc.org

Energy Transfer and Emission: Through the CIEEL mechanism (detailed below), the chemical energy stored in the 1,2-dioxetanedione is transferred to the fluorophore, promoting it to an excited singlet state (Fluorophore*). wikipedia.orgmdpi.com

Light Emission: The excited fluorophore rapidly returns to its ground state, releasing the excess energy as a photon of light. nih.govmdpi.com

Chemically Initiated Electron Exchange Luminescence (CIEEL) Mechanism

The CIEEL mechanism provides the theoretical framework for understanding how the chemical energy from the decomposition of the high-energy intermediate is efficiently converted into light via the fluorophore. wikipedia.orgmdpi.com Initially proposed for the catalyzed decomposition of other organic peroxides, it became evident that a similar process governs the chemiexcitation step in the peroxyoxalate system. arkat-usa.orgresearchgate.net The CIEEL model is characterized by an electron transfer step that initiates the decomposition of the peroxide and subsequent generation of the excited-state fluorophore. mdpi.com

The core of the CIEEL mechanism in the context of the peroxyoxalate reaction is a bimolecular interaction between the high-energy intermediate (1,2-dioxetanedione) and the fluorophore (activator). rsc.org

The process unfolds as follows:

Initial Electron Transfer: The fluorophore, which is selected for its ability to be easily oxidized, donates an electron to the 1,2-dioxetanedione intermediate. wikipedia.orgmdpi.com This electron transfer is the "chemically initiated" step and is often the rate-determining part of the chemiexcitation sequence. arkat-usa.org

Formation of a Radical Ion Pair: This electron transfer results in the formation of a transient radical ion pair, consisting of the fluorophore radical cation (Fluorophore•+) and a radical anion derived from the intermediate. wikipedia.orgresearchgate.net The peroxide O-O bond in the intermediate is weak and cleaves upon accepting the electron. mdpi.com

Decomposition and Back Electron Transfer: The intermediate's radical anion rapidly decomposes, breaking down into two molecules of carbon dioxide (CO₂). This decomposition may result in a carbon dioxide radical anion (CO₂•⁻). wikipedia.org Subsequently, a back electron transfer occurs from the CO₂•⁻ to the fluorophore radical cation (Fluorophore•+). mdpi.comresearchgate.net

Excited State Formation: This back electron transfer is highly exothermic and provides sufficient energy to form the fluorophore in its electronically excited singlet state (¹Fluorophore*), rather than its ground state. mdpi.comresearchgate.net

Fluorescence: The excited fluorophore then emits light as it relaxes to its ground state, completing the chemiluminescence process. mdpi.com

This sequence of electron transfers allows for the highly efficient conversion of chemical energy into electronic excitation, bypassing the need for thermal activation and explaining the high quantum yields observed in the peroxyoxalate reaction. nih.gov

For decades, the exact structure of the high-energy intermediate (HEI) in the peroxyoxalate reaction was a subject of debate. researchgate.net However, substantial evidence now points to 1,2-dioxetanedione (C₂O₄) as the key HEI responsible for the chemiluminescence. nih.govacs.orgnih.gov This molecule is a highly strained, four-membered cyclic peroxide. acs.orgwikipedia.org

Formation: 1,2-dioxetanedione is formed in situ from the reaction of this compound with hydrogen peroxide. The reaction proceeds via a peroxyoxalate intermediate which undergoes intramolecular cyclization, displacing the second pentafluorophenol (B44920) molecule and forming the C₂O₄ ring. wikipedia.orgrsc.org

Properties and Decomposition: 1,2-dioxetanedione is extremely unstable, decomposing rapidly even at very low temperatures (e.g., -93°C). wikipedia.org Its instability is due to the high ring strain of the four-membered ring and the weak peroxide bond. acs.org In the absence of a suitable fluorophore, it decomposes thermally into two molecules of carbon dioxide, releasing energy primarily as heat. wikipedia.orgresearchgate.net

However, in the presence of a fluorophore, its decomposition is triggered by the electron transfer process described by the CIEEL mechanism. The acceptance of an electron from the fluorophore leads to the cleavage of the O-O bond and the fragmentation of the molecule into carbon dioxide, ultimately transferring its energy to the fluorophore to generate light. mdpi.comnih.gov The transient nature of 1,2-dioxetanedione makes its direct isolation and characterization exceedingly difficult, but its existence has been confirmed through kinetic studies and low-temperature spectroscopic techniques. researchgate.netacs.org

The choice of fluorophore is critical to the efficiency of the PO-CL reaction, and its electronic properties directly influence the light output. The CIEEL mechanism provides a clear explanation for these dependencies.

Oxidation Potential: Since the first step of the CIEEL chemiexcitation is the transfer of an electron from the fluorophore to the 1,2-dioxetanedione intermediate, the ease with which the fluorophore can be oxidized is paramount. acs.org Numerous studies have established a direct correlation: the lower the oxidation potential of the fluorophore, the higher the chemiluminescence quantum yield. diva-portal.orgacs.orgrsc.org A linear relationship is often observed when plotting the logarithm of the catalytic rate constant of the excitation step against the fluorophore's half-wave oxidation potential. acs.orgresearchgate.net This provides strong evidence for the electron-transfer nature of the CIEEL mechanism. acs.org

Table 2: Influence of Activator (Fluorophore) Oxidation Potential on the Catalytic Rate Constant of the Chemexcitation Step

| Activator (Fluorophore) | Oxidation Potential (E p/2 ox vs SCE) | Relative Catalytic Rate Constant (kCAT/kD) | Reference |

|---|---|---|---|

| 9,10-Diphenylanthracene | 1.15 V | (Data not provided, used as standard) | acs.org |

| Perylene | 0.89 V | (Higher than DPA) | researchgate.net |

| Rubrene | 0.87 V | (Higher than DPA) | researchgate.net |

| Anthracene | 1.22 V | (Lower than DPA) | researchgate.net |

Note: The catalytic rate constant (kCAT) for the interaction of the high-energy intermediate with the activator is compared to the rate constant for the dark decomposition of the intermediate (kD). A lower oxidation potential generally leads to a higher kCAT/kD ratio, indicating a more efficient interaction.

Kinetic Studies of this compound Chemiluminescence

The kinetics of the peroxyoxalate chemiluminescence reaction involving this compound (PFPO) are complex, involving multiple steps and intermediates. Kinetic studies are crucial for understanding the reaction mechanism and optimizing the light-emitting process for analytical applications.

Rate-Determining Steps and Reaction Pathways

The chemiluminescent reaction of aryl oxalates like PFPO with hydrogen peroxide is generally understood to proceed through a multi-step pathway. While the exact nature of all intermediates is still a subject of investigation, a general consensus points towards the formation of a high-energy intermediate, often proposed to be a 1,2-dioxetanedione derivative. researchgate.netresearchgate.net The decomposition of this intermediate is what ultimately leads to the excitation of a fluorophore.

The reaction pathway is thought to involve the following key stages:

Formation of the Hydroperoxide Anion: A base catalyst facilitates the deprotonation of hydrogen peroxide to form the more nucleophilic hydroperoxide anion. umz.ac.ir

Nucleophilic Attack: The hydroperoxide anion attacks one of the carbonyl carbons of the this compound molecule.

Formation of a Peroxyacid Intermediate: This leads to the displacement of a pentafluorophenoxide leaving group and the formation of a peroxyacid intermediate. arkat-usa.org

Cyclization: The peroxyacid intermediate is believed to undergo intramolecular cyclization to form a highly unstable 1,2-dioxetanedione intermediate. researchgate.net

Chemiexcitation: The decomposition of the 1,2-dioxetanedione intermediate is a highly exothermic process. The energy released is transferred to a fluorescent activator molecule, promoting it to an excited singlet state. This energy transfer is often described by the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism. libretexts.org

Light Emission: The excited fluorophore then returns to its ground state by emitting a photon of light. libretexts.org

Effect of Reactant Concentrations on Chemiluminescence Kinetics

The concentrations of the reactants—this compound, hydrogen peroxide, the fluorophore, and any catalyst—have a significant impact on the kinetics of the chemiluminescence reaction, affecting both the intensity and the duration of the light emission.

This compound Concentration: Under conditions where hydrogen peroxide is in large excess, the decay of chemiluminescence often follows pseudo-first-order kinetics with respect to the oxalate ester concentration. researchgate.netrsc.org Increasing the PFPO concentration generally leads to a proportional increase in the maximum light intensity and the total light yield, up to a certain point. rsc.org However, at very high concentrations, quenching effects or solubility limitations can become significant, potentially leading to a decrease in the quantum yield.

Hydrogen Peroxide Concentration: The concentration of hydrogen peroxide also plays a critical role. When the oxalate ester is in excess, the rate of chemiluminescence decay is often independent of the hydrogen peroxide concentration. rsc.org Conversely, with an excess of the oxalate, the decay rate can show a linear dependence on the hydrogen peroxide concentration. rsc.org The chemiluminescence quantum yield can be sensitive to the hydrogen peroxide concentration, sometimes decreasing at higher concentrations. rsc.org

Catalyst Concentration: The presence and concentration of a base catalyst significantly accelerate the reaction rate. koreascience.krumz.ac.ir Catalysts like imidazole (B134444) or sodium salicylate (B1505791) increase the concentration of the hydroperoxide anion, thereby speeding up the initial rate-determining step. koreascience.krumz.ac.ir This results in a faster rise to maximum light intensity and a more rapid decay of the emission. koreascience.kr

Determination of Kinetic Parameters

The kinetic behavior of this compound chemiluminescence can be quantified by several key parameters:

Quantum Yields (ΦCL): The chemiluminescence quantum yield is a measure of the efficiency of the reaction in converting chemical energy into light. It is defined as the number of photons emitted per mole of the limiting reactant. The quantum yields for peroxyoxalate systems can be very high, with some aryl oxalates reaching values up to 0.23 E mol⁻¹. arkat-usa.org For related compounds like bis(pentachlorophenyl) oxalate, absolute quantum yields have been determined and are known to be dependent on the reaction conditions. nih.gov

Decay Rates (k): The decay of chemiluminescence intensity over time typically follows pseudo-first-order kinetics, and the decay rate constant (k) is a crucial parameter. rsc.orgkoreascience.kr This rate constant is influenced by the concentrations of the oxalate ester, hydrogen peroxide, and the catalyst, but not the fluorophore. rsc.orgkoreascience.kr

Activation Parameters: The temperature dependence of the reaction rate allows for the determination of activation parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). arkat-usa.orgresearchgate.net These parameters provide deeper insights into the transition state of the rate-determining step. For example, for a related peroxyoxalate system, the activation parameters were determined to be ΔH‡ = 4.2 ± 0.1 kcal mol⁻¹ and ΔS‡ = -26.9 ± 0.2 cal mol⁻¹ K⁻¹. arkat-usa.org

Table 1: Kinetic Parameters for a Peroxyoxalate Chemiluminescence System

| Parameter | Value | Significance |

|---|---|---|

| Enthalpy of Activation (ΔH‡) | 4.2 ± 0.1 kcal mol⁻¹ | Indicates the energy barrier for the reaction. |

| Entropy of Activation (ΔS‡) | -26.9 ± 0.2 cal mol⁻¹ K⁻¹ | Suggests a more ordered transition state compared to the reactants. |

| Gibbs Free Energy of Activation (ΔG‡ at 298 K) | 12.2 ± 0.1 kcal mol⁻¹ | Represents the overall free energy barrier. |

Role of Catalysts and Solvents in this compound Chemiluminescence

The efficiency and kinetics of this compound chemiluminescence are profoundly influenced by the chemical environment, particularly the presence of catalysts and the nature of the solvent.

Nucleophilic Catalysis and pH Effects

The reaction between this compound and hydrogen peroxide is significantly accelerated by nucleophilic catalysts. umz.ac.ir These catalysts, typically weak bases like imidazole or sodium salicylate, function by promoting the formation of the hydroperoxide anion (OOH⁻), which is a much stronger nucleophile than hydrogen peroxide itself. umz.ac.ir

Solvent Effects on Chemiluminescence Efficiency and Stability

The choice of solvent has a multifaceted impact on the peroxyoxalate chemiluminescence system, affecting reactant solubility, reaction rates, intermediate stability, and the efficiency of the final light-emitting step.

Solvent Polarity: Polar aprotic solvents, such as acetonitrile (B52724) and dimethyl phthalate (B1215562), are often employed in peroxyoxalate chemiluminescence. These solvents can enhance the rate of the reaction and may stabilize charged intermediates that are proposed in the CIEEL mechanism. nih.gov The polarity of the solvent can influence the stability of radical ions, with polar solvents generally stabilizing charge-separated species. nih.gov However, the effect of solvent polarity is complex, as it can also influence the rates of competing side reactions.

Stability: The stability of the this compound ester and the key intermediates can be solvent-dependent. Protic solvents, especially water, can promote the hydrolysis of the oxalate ester, which is a major degradation pathway that reduces the efficiency of the chemiluminescent reaction. researchgate.netdtic.mil Therefore, anhydrous conditions are often preferred. The choice of solvent can also affect the stability of the fluorophore and other reactants during storage.

Viscosity: The viscosity of the solvent can influence the rate of diffusion-controlled steps in the reaction and can also affect the rate of non-radiative decay processes of the excited fluorophore. nih.gov

Applications and Advanced Research of Bis Pentafluorophenyl Oxalate in Materials Science and Analytical Chemistry

Fluorinated Polymer Synthesis and Materials Development

Bis(pentafluorophenyl) oxalate (B1200264) (BPFO) serves as a significant component in the creation of advanced fluorinated polymers. Its unique chemical structure, characterized by two electron-withdrawing pentafluorophenyl groups, imparts desirable properties to the resulting materials.

Bis(pentafluorophenyl) oxalate as an Intermediate in High-Performance Polymer Production

This compound is utilized as a key intermediate in the synthesis of high-performance fluorinated polymers. The incorporation of BPFO into polymer structures, often through processes like polycondensation, leads to materials with superior performance characteristics. researchgate.net The strong electron-withdrawing nature of the pentafluorophenyl groups enhances the reactivity of the oxalate moiety, facilitating its integration into polymer chains. This reactivity makes it a valuable building block for creating complex and robust polymer architectures. Research into fluorinated poly(arylene ether)s, for instance, has demonstrated that the inclusion of perfluorobiphenyl units is an effective method for increasing the surface area of the resulting polymers. researchgate.net

The synthesis of fluoropolymers can be undertaken in various media, including environmentally benign supercritical carbon dioxide, which circumvents the need for chlorofluorocarbon (CFC) solvents. nih.gov This highlights the adaptability of fluoropolymer synthesis to modern, greener chemical practices.

Development of Fluorinated Materials with Enhanced Properties (e.g., Thermal and Chemical Stability, Low Surface Energy)

The integration of this compound or similar fluorinated structures into polymers results in materials with significantly enhanced properties. The presence of the C-F bond, one of the strongest single bonds in organic chemistry, is a primary contributor to the exceptional thermal and chemical stability of these polymers. nih.gov

Research has shown that fluorinated polymers incorporating BPFO exhibit increased thermal stability and reduced flammability compared to their non-fluorinated counterparts. The high boiling point of BPFO itself is indicative of the thermal stability conferred by its fluorine content. Fluorinated polyurethanes, for example, demonstrate excellent thermal stability and chemical resistance. mdpi.com

Furthermore, fluorinated polymers are renowned for their low surface energy, leading to properties such as hydrophobicity and oleophobicity. nih.gov For instance, a synthesized polyether with alternating fluorinated and non-fluorinated phenylene units displayed a low surface energy comparable to that of polytetrafluoroethylene (PTFE). researchgate.net Similarly, the water contact angle of fluorinated polyurethanes has been shown to increase with higher fluorine content, indicating enhanced hydrophobicity. mdpi.com

Table 1: Enhanced Properties of Fluorinated Polymers

| Property | Enhancement | Underlying Reason |

| Thermal Stability | Increased decomposition temperatures. nih.gov | High bond energy of the C-F bond. nih.gov |

| Chemical Stability | High resistance to chemical attack. nih.gov | Inertness of the C-F bond. nih.gov |

| Low Surface Energy | Results in hydrophobic and oleophobic surfaces. nih.gov | Presence of low polarizability fluorine atoms at the surface. nih.gov |

| Flammability | Reduced. | The presence of fluorine inhibits combustion processes. |

Organic Synthesis and Pharmaceutical Applications

The reactivity of this compound makes it a valuable tool in the field of organic synthesis, with applications extending to the creation of complex molecules for the pharmaceutical and agrochemical industries.

Versatile Reagent in Complex Molecule Formation

This compound is recognized as a versatile reagent in organic synthesis. guidechem.com Its utility stems from the pentafluorophenyl group acting as an excellent leaving group, facilitating reactions with a wide range of nucleophiles. This property allows for the construction of intricate molecular architectures. While not a redox-active ester for certain radical-based cross-coupling reactions, its role as an acylating agent is significant. acs.org The compound's ability to participate in various chemical transformations makes it a key component in the synthesis of functionalized compounds.

Synthesis of Compounds for Pharmaceuticals and Agrochemicals

The introduction of fluorine into bioactive molecules can profoundly alter their physical, chemical, and biological properties, often leading to enhanced efficacy. tcichemicals.com Fluorine can improve metabolic stability and bioavailability, making fluorinated compounds highly sought after in drug discovery. tcichemicals.com Approximately 20% of all pharmaceuticals and 30% of all agrochemicals contain fluorine. tcichemicals.com

While direct examples of this compound in the synthesis of specific commercial drugs are not extensively detailed in the readily available literature, its role as a reagent for creating fluorinated building blocks is implied. For instance, in the synthesis of novel thiol-based histone deacetylase (HDAC) inhibitors, fluorine was introduced through condensation reactions involving dimethyl oxalate, a related, albeit less activated, oxalate ester. mdpi.com The versatility of oxalate esters, in general, is demonstrated in their use as intermediates for producing pharmaceuticals and agrochemicals. lookchem.comarkat-usa.org Given the enhanced reactivity of BPFO, it represents a powerful tool for the synthesis of complex fluorinated molecules that are candidates for pharmaceutical and agrochemical applications.

Analytical Chemistry Applications of this compound Chemiluminescence

The peroxyoxalate chemiluminescence (PO-CL) reaction is a powerful analytical technique, and this compound is a key reagent in this system. The high chemiluminescence quantum yields of aryl oxalates with electron-withdrawing substituents, such as BPFO, make them highly effective for sensitive detection methods. researchgate.net

The fundamental principle of PO-CL involves the reaction of an oxalate ester, like BPFO, with an oxidizing agent, typically hydrogen peroxide, in the presence of a fluorescent molecule (fluorophore). This reaction generates a high-energy intermediate that excites the fluorophore, which then emits light upon returning to its ground state. The intensity of the emitted light is proportional to the concentration of the analyte. google.com

This detection method is widely coupled with separation techniques like high-performance liquid chromatography (HPLC) and flow-injection analysis (FIA). researchgate.netnih.gov In such setups, the analyte is first separated and then mixed with the chemiluminescent reagents post-column for detection. This approach has been successfully applied to the analysis of a variety of compounds, including amino acids and catecholamines, often after derivatization with a fluorescent tag. researchgate.netcore.ac.uk

The determination of urinary catecholamines, for example, is crucial for the diagnosis of certain tumors. researchgate.net HPLC methods coupled with sensitive detection, such as that offered by PO-CL, provide the necessary specificity and low detection limits for such clinical applications. nih.gov The stability of the chemiluminescence signal and the low background noise contribute to the high sensitivity of this technique, with detection limits for some analytes reaching the sub-femtomole level.

Table 2: Applications of this compound Chemiluminescence in Analytical Chemistry

| Application Area | Analyte Class | Detection Method | Key Advantages |

| Biochemical Analysis | Amino Acids (after derivatization) researchgate.netcore.ac.uk | HPLC-CL | High sensitivity, low detection limits (femtomole range). core.ac.uk |

| Clinical Chemistry | Catecholamines (e.g., adrenaline, noradrenaline, dopamine) researchgate.net | HPLC-CL, FIA-CL | High specificity and sensitivity for disease diagnosis. nih.gov |

| Environmental Analysis | Fluorescent Pollutants | HPLC-CL | Sensitive detection of trace environmental contaminants. |

| Pharmaceutical Quality Control | Fluorescent Drug Compounds | HPLC-CL, FIA-CL | Accurate and precise quantification of active pharmaceutical ingredients. |

Detection and Quantification in Liquid Chromatography

This compound (PFPO) serves as a significant reagent in the field of analytical chemistry, particularly in high-performance liquid chromatography (HPLC) coupled with chemiluminescence (CL) detection. The peroxyoxalate chemiluminescence (PO-CL) reaction, for which PFPO is a key precursor, provides a highly sensitive method for the detection of a wide array of analytes. In this system, PFPO reacts with an oxidizing agent, typically hydrogen peroxide, to form a high-energy intermediate. This intermediate then excites a fluorophore, which emits light upon relaxation to its ground state. The intensity of the emitted light is proportional to the concentration of the analyte, allowing for its quantification.

The utility of PFPO in HPLC-CL systems has been demonstrated in comparative studies. For instance, research evaluating various aryl oxalates for the post-column peroxyoxalate chemiluminescence detection of polycyclic aromatic hydrocarbons (PAHs) found that PFPO significantly enhanced detection sensitivities. nih.gov When compared to more conventional reagents like bis(2,4,6-trichlorophenyl) oxalate (TCPO), PFPO increased the sensitivities for six different PAHs by factors ranging from 3.5 to 8.1. nih.gov This enhancement is attributed to the electron-withdrawing nature of the pentafluorophenyl groups, which facilitates the chemiluminescent reaction.

A study on the sensitive determination of estradiol (B170435) in plasma also evaluated PFPO as a chemiluminescence reagent. nih.govresearchgate.net Although another oxalate, bis(2,4-dinitrophenyl)oxalate (DNPO), was ultimately chosen for that specific application due to its stability and sensitivity at a particular hydrogen peroxide concentration, the inclusion of PFPO in the evaluation underscores its relevance and potential in developing sensitive analytical methods. nih.govresearchgate.net The choice of the oxalate ester in PO-CL is critical and depends on the specific analytical requirements, including the analyte, the solvent system, and the desired sensitivity.

The table below summarizes the comparative performance of different oxalate esters in a post-column peroxyoxalate chemiluminescence detection system for PAHs.

| Oxalate Ester | Abbreviation | Sensitivity Increase Factor (vs. TCPO) |

| This compound | PFPO | 3.5 - 8.1 |

| Bis(2,4-dinitrophenyl) oxalate | DNPO | 4.1 - 10.2 |

| Bis(2,4,6-trichlorophenyl) oxalate | TCPO | 1.0 (Reference) |

| Bis[2-(3,6,9-trioxadecyloxycarbonyl)-4-nitrophenyl] oxalate | TDPO | Not specified as an increase |

Data sourced from a study on the effect of a dual-head short-stroke pump on post-column peroxyoxalate chemiluminescence detection. nih.gov

Development of Highly Sensitive and Selective Analytical Techniques

The unique chemical properties of this compound are instrumental in the development of highly sensitive and selective analytical techniques. Its application in peroxyoxalate chemiluminescence (PO-CL) is a prime example of its utility in this area. The high quantum yields of light emission from the PO-CL reaction with PFPO enable the detection of analytes at very low concentrations, often in the femtomole range. nih.gov

One area where PFPO has been applied is in the sensitive detection of compounds containing primary amino groups. A patented method describes a chemiluminescence assay for such compounds, including primary amines, amino acids, and peptides. google.com In this method, the amine-containing compound is first derivatized with a fluorogenic label. The resulting fluorescent adduct is then detected using a chemiluminescence system activated by an oxalate ester, with this compound being one of the specified activators. google.com This approach leverages the high sensitivity of the PO-CL reaction to quantify trace amounts of biologically important molecules.

The selection of PFPO over other oxalate esters can be a critical factor in optimizing the sensitivity of an analytical method. As demonstrated in the detection of PAHs, PFPO provided a significant increase in sensitivity compared to the commonly used TCPO. nih.gov This enhancement allows for the development of more robust and reliable analytical methods for monitoring these environmental pollutants. The stability of the oxalate reagent is also a crucial factor; while DNPO was found to be more stable than PFPO in acetonitrile (B52724) in one study, the superior sensitivity of PFPO under certain conditions makes it a valuable tool for specific applications. nih.gov

The versatility of the PO-CL system with PFPO extends to the detection of a variety of other analytes. For example, the system can be adapted to assay trace quantities of hydrogen peroxide. google.com In such an assay, known quantities of PFPO and a fluorescent adduct are added to a sample containing hydrogen peroxide. The resulting chemiluminescence intensity is directly proportional to the concentration of hydrogen peroxide, enabling its quantification. google.com This flexibility highlights the broad applicability of PFPO in creating highly sensitive analytical techniques for diverse chemical species.

Biosensor Development and Medical Diagnostics Utilizing this compound Systems

The principles of peroxyoxalate chemiluminescence (PO-CL) involving this compound are being extended to the development of biosensors and applications in medical diagnostics. medchemexpress.comnumberanalytics.com The high sensitivity of the PO-CL reaction is particularly advantageous for detecting biomarkers present at low concentrations in biological samples. numberanalytics.com

Chemiluminescent immunoassays are a key application area. In these assays, an antigen or antibody is labeled with a fluorescent marker. The biological recognition event (e.g., antigen-antibody binding) is then quantified by introducing the PO-CL reagents, including an oxalate ester like PFPO and hydrogen peroxide. The resulting light emission provides a highly sensitive measure of the analyte's concentration. The stability and efficiency of PFPO make it a suitable candidate for such applications.

The PO-CL system has been successfully employed for the determination of biologically significant molecules like estradiol in plasma. nih.govresearchgate.net In a reported method, estradiol was extracted from plasma, derivatized with a fluorescent tag (dansyl-chloride), and then detected using an HPLC-CL system. nih.govresearchgate.net this compound was one of the four oxalate esters evaluated for this purpose, demonstrating its relevance in the analytical workflow for medical diagnostics. nih.govresearchgate.net The detection of oxalic acid in biological samples is another area where PFPO has been utilized as an analytical reagent, showcasing its utility in clinical chemistry.

The development of biosensors based on PO-CL is an active area of research. These biosensors typically involve the immobilization of a biological recognition element, such as an enzyme or antibody, on a solid support. When the target analyte binds to the recognition element, a reaction is triggered that produces or consumes a species involved in the PO-CL reaction (e.g., hydrogen peroxide). The change in chemiluminescence intensity is then used to quantify the analyte. The high signal-to-noise ratio of chemiluminescent biosensors makes them particularly well-suited for point-of-care diagnostics. numberanalytics.com While specific examples of commercial biosensors solely based on PFPO are not widely documented, the underlying chemistry of the peroxyoxalate reaction is a cornerstone of this technology. numberanalytics.commdpi.com

Advanced Materials and Energy Storage Research

While direct studies on this compound as a primary electrolyte additive in lithium-ion batteries are not extensively reported, research into structurally related compounds highlights the potential role of the pentafluorophenyl and oxalate moieties in improving battery performance. The exploration of fluorinated compounds and oxalate-based additives is a significant area of research aimed at enhancing the stability and efficiency of lithium-ion batteries. acs.orgresearchgate.net

A notable example is the investigation of pentafluorophenylboron oxalate (PFPBO) as a bi-functional additive in non-aqueous electrolytes. researchgate.netbnl.gov PFPBO was designed to combine the functions of a boron-based anion receptor and a stable solid electrolyte interphase (SEI) formation agent. The oxalate group in PFPBO was found to be effective in forming a stable SEI film on the anode, which is crucial for preventing the degradation of the electrolyte and improving the cycling stability of the battery. researchgate.netbnl.gov This finding suggests that the oxalate component of this compound could potentially contribute to SEI formation.

Furthermore, fluorinated compounds are widely studied as electrolyte additives. For instance, 2-(pentafluorophenyl)-tetrafluoro-1,3,2-benzodioxaborole has been reported as a bi-functional additive that acts as both a redox shuttle to prevent overcharging and an anion receptor. acs.org The pentafluorophenyl group is known for its strong electron-withdrawing properties, which can influence the electrochemical behavior of the electrolyte and contribute to the formation of a robust cathode-electrolyte interphase (CEI). researchgate.net Research on pentafluorophenyl isocyanate (PFPI) as an additive has shown that it can improve capacity retention and Coulombic efficiency by forming an effective SEI on silicon anodes.

A patent for electrolyte formulations for lithium-ion batteries includes bis(pentafluorophenyl) carbonate, a compound structurally similar to this compound, as a potential additive. This further indicates that molecules containing the pentafluorophenyl group are of interest for improving battery performance, particularly at low temperatures without compromising high-temperature stability.

The table below presents research findings on related oxalate and pentafluorophenyl compounds as electrolyte additives.

| Compound | Function | Reported Effect |

| Pentafluorophenylboron Oxalate (PFPBO) | Bi-functional additive (anion receptor and SEI former) | Promotes dissolution of LiF and Li₂O, forms a stable SEI on the anode, improves ionic conductivity. researchgate.netbnl.gov |

| Lithium Bis(oxalato)borate (LiBOB) | SEI forming additive | Forms a robust and stable SEI on the graphite (B72142) anode, improves cycle life and Coulombic efficiency. mcmaster.ca |

| 2-(Pentafluorophenyl)-tetrafluoro-1,3,2-benzodioxaborole | Bi-functional additive (redox shuttle and anion receptor) | Prevents overcharging and captures anions. acs.org |

| Pentafluorophenyl diethoxy phosphate | Film-forming additive | Forms a LiF-rich CEI on high-voltage cathodes, enhancing structural integrity and capacity retention. researchgate.net |

The influence of chemical additives on the superconducting properties of materials is a critical area of investigation for enhancing their performance in practical applications. While research directly on this compound is limited, studies on similar bis-oxalate compounds as dopants in superconductors provide valuable insights into their potential impact.

A significant study investigated the effects of doping magnesium diboride (MgB₂) bulk superconductors with bis(2-methoxy-4-allylphenyl) oxalate. set-science.comresearchgate.net This research explored how the addition of this organic compound, which serves as a carbon source, affects the critical current density (Jc) and magnetic levitation force of the superconductor. The results indicated that the addition of this bis-oxalate compound had a positive effect on both the levitation and guidance properties of the MgB₂ bulk. set-science.com

The study found that a 3 wt% addition of bis(2-methoxy-4-allylphenyl) oxalate resulted in the highest magnetic levitation and guidance forces among the tested concentrations. set-science.com Furthermore, the critical current density was significantly enhanced. The Jc value in the self-field for the undoped MgB₂ sample was 57 kA/cm², whereas the 3 wt% doped sample exhibited a Jc of 70 kA/cm². researchgate.net This improvement in Jc is a crucial factor for many applications of superconductors, as it determines the maximum current a superconductor can carry without resistance. The enhancement of Jc is often attributed to the introduction of pinning centers within the superconducting matrix, which hinder the motion of magnetic flux vortices. The decomposition of the organic additive during the sintering process can create such pinning centers.

The magnetic levitation force is a direct consequence of the superconductor's ability to trap a magnetic field, which is related to its critical current density. The observed increase in levitation force with the bis-oxalate doping is consistent with the measured enhancement in Jc. set-science.com These findings suggest that bis-oxalate compounds, in general, can be effective additives for improving the superconducting properties of MgB₂. Although the electronic effects of the pentafluorophenyl groups in this compound would differ from the methoxy-allylphenyl groups, the fundamental role of the oxalate structure as a source of carbon and its decomposition products in creating pinning centers could be similar.

The table below summarizes the impact of bis(2-methoxy-4-allylphenyl) oxalate doping on the properties of MgB₂ superconductors at 25 K.

| Sample | Levitation Force (Fz) | Lateral Force (Fx) | Critical Current Density (Jc) in self-field |

| Undoped MgB₂ | 16.91 N | 7.10 N | 57 kA/cm² |

| 3 wt% Doped MgB₂ | 18.62 N | 8.49 N | 70 kA/cm² |

Data sourced from studies on bis(2-methoxy-4-allylphenyl) oxalate doped MgB₂ superconductors. researchgate.net

Coordination Chemistry and Organometallic Applications

The structure of this compound, featuring two highly electronegative pentafluorophenyl rings linked by an oxalate bridge, suggests a rich potential for applications in coordination and organometallic chemistry. The pentafluorophenyl group (C₆F₅) is a well-known ligand in organometallic chemistry, valued for its strong electron-withdrawing nature and its ability to form stable metal-carbon bonds. dokumen.pub The oxalate group, on the other hand, is a classic bidentate ligand that can coordinate to metal centers through its two oxygen atoms, forming chelate rings. acs.org

The coordination chemistry of bis(pentafluorophenyl)mercury (B15195689) (Hg(C₆F₅)₂) provides a relevant example of the behavior of the C₆F₅ moiety. Studies have shown that Hg(C₆F₅)₂ can react with various ligands to form crystalline σ-donor complexes. mdpi.com For instance, its reaction with bis(diphenylphosphano)methane P,P'-dioxide results in a complex where a single bridging bidentate ligand connects two mercury atoms. mdpi.com This demonstrates the ability of the pentafluorophenyl groups to stabilize the organometallic framework and influence the coordination geometry around the metal center.

In the context of organometallic reactions, the high electrophilicity of the carbonyl carbons in the oxalate group, enhanced by the adjacent pentafluorophenyl rings, could make them susceptible to nucleophilic attack. This could be exploited in organic synthesis and catalysis. Furthermore, borata-Wittig olefination reactions have been developed using bis(pentafluorophenyl)borata-alkene reagents, showcasing the utility of the bis(pentafluorophenyl)boron group in modern organometallic chemistry for the synthesis of complex organic molecules. researchgate.net This highlights the broader importance of the C₆F₅ group in designing reactive organometallic reagents.

The fundamental reactions in organometallic chemistry, such as oxidative addition and reductive elimination, are influenced by the nature of the ligands attached to the metal center. msu.eduuwindsor.ca The strong inductive effect of the pentafluorophenyl groups would make a metal center more electrophilic, potentially influencing its catalytic activity.

Complexation with Metal Centers and Ligands

The structure of this compound, featuring a central oxalate group and two terminal pentafluorophenyl rings, suggests multiple possibilities for complexation with metal centers. The oxalate moiety is a well-established bridging ligand in coordination chemistry, capable of linking multiple metal ions to form extended structures such as one-dimensional chains. For instance, oxalato-bridged metal(II) complexes (where M = Co, Ni, Cu) demonstrate the ability of the oxalate dianion to sequentially bridge M(ligand)₂²⁺ units, creating chain-like structures. acs.org In these complexes, the metal atoms are typically six-coordinated, binding to four oxygen atoms from the two bridging oxalate ligands and to nitrogen atoms from terminal ligands. acs.org The intrachain distances between metal atoms in such structures are generally in the range of 5.34 to 5.66 Å. acs.org

While direct studies on the complexation of the intact this compound molecule are not extensively documented, the behavior of its constituent parts in other compounds provides insight into its potential interactions. The pentafluorophenyl group is a strong electron-withdrawing group, which can influence the electronic properties of a metal center it is bonded to. Research on bis(pentafluorophenyl) complexes of nickel(II) with O,O- and O,N-donor ligands highlights the formation of stable metal-pentafluorophenyl bonds. acs.org

Furthermore, related compounds that combine a pentafluorophenyl group with an oxalate have been synthesized to leverage their unique properties. A notable example is pentafluorophenylboron oxalate (PFPBO), a compound designed with a boron atom center and an oxalate group. researchgate.net This structure was created to function as a bi-functional additive in electrolytes for lithium batteries, acting as both a boron-based anion receptor and a promoter for the formation of a stable solid electrolyte interphase (SEI). researchgate.net This demonstrates the utility of combining these two functional groups within a single molecule for advanced applications.

The complexation behavior is also observed in compounds where the oxalate acts as a ligand to form discrete molecular complexes. A solid silver-ligand complex, µ-oxolato-bis(ethylenediaminesilver(I)), was developed for use in particle-free conductive inks. researchgate.net This highlights the role of the oxalate group in forming stable complexes suitable for materials science applications.

The table below summarizes the coordination behavior of oxalate and related pentafluorophenyl ligands with different metal centers, illustrating the versatile coordination modes.

| Metal Center | Ligand Type | Coordination Mode | Resulting Structure | Reference |

| Co(II), Ni(II), Cu(II) | Oxalate (ox) | Bridging bis-bidentate | One-dimensional chains | acs.org |

| Ni(II) | Bis(pentafluorophenyl) | N/A | Pentafluorophenyl-Ni complexes | acs.org |

| Boron | Pentafluorophenylboron oxalate | Bi-functional | Molecular additive | researchgate.net |

| Silver(I) | Oxalate | Bridging (µ-oxalato) | Dinuclear complex | researchgate.net |

This compound as a Synthon in Organo- and Organooxo-Lanthanoid Chemistry

In the field of organolanthanide chemistry, synthons that provide access to highly reactive and versatile lanthanide complexes are of great interest. While the direct use of this compound as a synthon is not prominently described, the closely related compound bis(pentafluorophenyl)mercury (Hg(C₆F₅)₂) has been established as a highly effective and versatile synthon for preparing a wide range of organo-, organooxo-, and organoamido-lanthanoid complexes. monash.eduacs.org This synthetic strategy relies on a process called redox transmetallation.

The primary reaction involves the transmetallation between bis(pentafluorophenyl)mercury and a lanthanide metal (Ln), such as ytterbium (Yb), in a suitable solvent like tetrahydrofuran (B95107) (THF). acs.orgresearchgate.net This reaction yields a σ-bonded organolanthanide compound, specifically a bis(pentafluorophenyl)lanthanide(II) complex. acs.org A key example is the synthesis of bis(pentafluorophenyl)ytterbium, isolated as the highly air-sensitive complex (C₆F₅)₂Yb(THF)₄. acs.orgresearchgate.net

The table below outlines the key reaction steps and products in the synthesis of organolanthanide complexes using the bis(pentafluorophenyl) synthon approach.

| Reactants | Reaction Type | Key Intermediate/Product | Application of Product | Reference |

| Hg(C₆F₅)₂ + Yb metal | Redox Transmetallation | (C₆F₅)₂Yb(THF)₄ | Precursor for other organolanthanides | acs.orgresearchgate.net |

| (C₆F₅)₂Ln(II) complexes | Ligand Exchange | Divalent aryloxy-lanthanides | Synthetic Chemistry | acs.org |

| (C₆F₅)₂Ln(II) complexes | Ligand Exchange | Divalent diorganoamido-lanthanides | Synthetic Chemistry | acs.org |

This established synthetic route underscores the importance of the bis(pentafluorophenyl)lanthanide moiety in organometallic chemistry, with bis(pentafluorophenyl)mercury being the documented precursor for its formation.

Computational and Theoretical Studies on Bis Pentafluorophenyl Oxalate

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations offer a microscopic view of the electronic structure and geometry of bis(pentafluorophenyl) oxalate (B1200264), which are fundamental to understanding its chemical behavior.

Density Functional Theory (DFT) has been widely applied to study organofluorine compounds like bis(pentafluorophenyl) oxalate. DFT calculations are instrumental in determining optimized molecular geometries, electronic properties, and predicting the outcomes of chemical reactions. For instance, DFT can be used to calculate the hydrolysis activation energies to estimate degradation rates in aqueous environments. The strong electron-withdrawing nature of the pentafluorophenyl groups, a key feature of this molecule, significantly influences its reactivity, particularly in hydrolysis and nucleophilic substitution reactions. This effect is quantifiable through DFT calculations, which can model the electron distribution within the molecule.

In a broader context, DFT has been employed to study related oxalate-based compounds, such as pentafluorophenyl-boron anion receptors. osti.gov These studies demonstrate the utility of DFT in predicting binding affinities and understanding the role of solvent effects, which are also relevant to the reactivity of this compound in various media. osti.gov The choice of functional and basis set is crucial for obtaining accurate results in DFT studies. For example, the PBE0 functional with basis sets like 6-31+G(d,p) for geometry optimization and 6-311++G(3df,2pd) for single-point energy calculations has been used for similar systems. osti.gov

| Property | Calculated Value/Observation | Significance | Reference |

|---|---|---|---|

| Hydrolysis Activation Energy | Calculable via DFT to estimate degradation rates. | Predicts environmental persistence. | |

| Electron-Withdrawing Effects | Pentafluorophenyl groups enhance reactivity compared to non-fluorinated analogs. | Explains heightened reactivity in hydrolysis and nucleophilic reactions. | |

| Gas Phase F⁻ Binding Free Energy (for a related oxalate-based anion receptor) | Comparable to larger anion receptors. | Demonstrates the predictive power of DFT for binding affinities. | osti.gov |

Theoretical calculations are pivotal in predicting and interpreting the spectroscopic data of this compound. Infrared (IR) spectroscopy, for instance, reveals characteristic strong absorptions for the C=O stretch and C–F stretch. Computational methods can simulate these vibrational frequencies, aiding in the assignment of experimental peaks. Similarly, ¹⁹F NMR chemical shifts can be predicted to confirm the substitution patterns on the pentafluorophenyl rings.

Furthermore, computational studies are crucial for identifying and characterizing transient reaction intermediates that are difficult or impossible to isolate experimentally. In the context of the peroxyoxalate chemiluminescence reaction, the formation of high-energy intermediates like 1,2-dioxetanediones is postulated. nii.ac.jp Quantum chemical calculations, including ab initio methods, can model the structures and energies of these fleeting species. nii.ac.jp For example, the detection of a reaction intermediate absorbing at 1900 cm⁻¹ by infrared spectroscopy was consistent with prior theoretical predictions. dtic.mil

| Spectroscopic Technique | Predicted Feature | Experimental Observation | Reference |

|---|---|---|---|